molecular formula C11H12F3NO3 B1464102 Ethyl 4-amino-3-trifluoromethylphenoxyacetate CAS No. 751463-15-7

Ethyl 4-amino-3-trifluoromethylphenoxyacetate

Cat. No. B1464102
CAS RN: 751463-15-7
M. Wt: 263.21 g/mol
InChI Key: NXNPRZAHGOPDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-3-trifluoromethylphenoxyacetate is a chemical compound with the CAS Number: 751463-15-7 . It has a molecular weight of 263.22 .


Molecular Structure Analysis

The molecular formula of Ethyl 4-amino-3-trifluoromethylphenoxyacetate is C11H12F3NO3. This indicates that the molecule is composed of 11 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

Ethyl 4-amino-3-trifluoromethylphenoxyacetate is stored at a temperature between 28 C .

Scientific Research Applications

Environmental Science

Lastly, Ethyl 4-amino-3-trifluoromethylphenoxyacetate could be studied for its environmental impact. Its degradation products and interaction with various environmental factors would be of interest in assessing its ecological footprint and designing environmentally friendly chemicals.

Each of these applications leverages the unique chemical properties of Ethyl 4-amino-3-trifluoromethylphenoxyacetate, particularly its trifluoromethyl group, which is a key functional group in many areas of scientific research .

Safety and Hazards

The safety data sheet (SDS) for Ethyl 4-amino-3-trifluoromethylphenoxyacetate provides important information about its potential hazards . Always follow appropriate safety protocols when handling this compound.

properties

IUPAC Name

ethyl 2-[4-amino-3-(trifluoromethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-2-17-10(16)6-18-7-3-4-9(15)8(5-7)11(12,13)14/h3-5H,2,6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNPRZAHGOPDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-trifluoromethylphenoxyacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-3-trifluoromethylphenoxyacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-3-trifluoromethylphenoxyacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-amino-3-trifluoromethylphenoxyacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-amino-3-trifluoromethylphenoxyacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-amino-3-trifluoromethylphenoxyacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-amino-3-trifluoromethylphenoxyacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.